![molecular formula C24H23N3O2S B2751846 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one CAS No. 1172944-06-7](/img/structure/B2751846.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one is a synthetic compound with a complex molecular structure that combines elements of isoquinoline, imidazole, and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one typically involves multi-step organic reactions. Commonly, the preparation starts with the formation of the isoquinoline and imidazo[2,1-b]thiazole rings, followed by the coupling of these intermediates with the 4-methoxyphenyl moiety. Reaction conditions generally include the use of specific catalysts, controlled temperatures, and inert atmosphere to ensure high yield and purity.
Industrial Production Methods: Industrial production may employ automated systems to facilitate large-scale synthesis. Techniques such as flow chemistry and continuous processing might be used to maintain consistency and efficiency. Optimization of reaction parameters—such as solvent choice, reaction time, and purification processes—is crucial for scalable production.
化学反应分析
Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify specific functional groups within the molecule.
Reduction: Selective reduction can be employed to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents involve lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions might utilize reagents like halogens or organometallic compounds.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
Chemistry: The compound's unique structure makes it a valuable subject for studying reaction mechanisms and molecular interactions.
Biology: In biological research, its interactions with proteins or nucleic acids can provide insights into its potential biochemical effects.
Medicine: Potential therapeutic applications include its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: Industrially, it might serve as an intermediate for the synthesis of more complex molecules or materials.
作用机制
The mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one exerts its effects is likely complex, involving multiple molecular targets and pathways. The isoquinoline and imidazo[2,1-b]thiazole components may interact with specific receptors or enzymes, modulating their activity and leading to various biological responses.
相似化合物的比较
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one
1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one
Uniqueness: Compared to these compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one offers a unique combination of structural elements that may confer distinct biological activities and synthetic versatility.
By combining the isoquinoline, imidazo[2,1-b]thiazole, and 4-methoxyphenyl units, this compound stands out in its potential to engage in varied chemical reactions and exhibit diverse biological effects.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-21-9-6-18(7-10-21)22-15-27-20(16-30-24(27)25-22)8-11-23(28)26-13-12-17-4-2-3-5-19(17)14-26/h2-7,9-10,15-16H,8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLWCCUXULNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
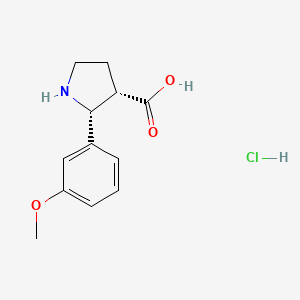
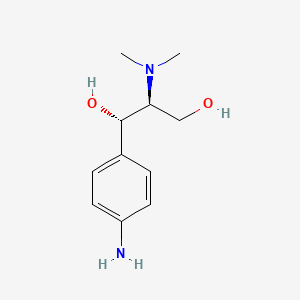
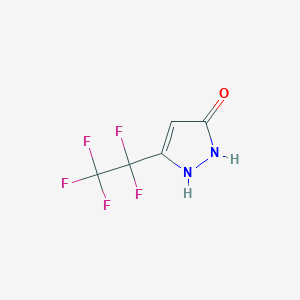
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2751767.png)
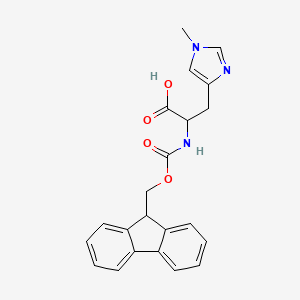

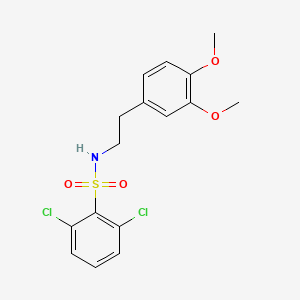
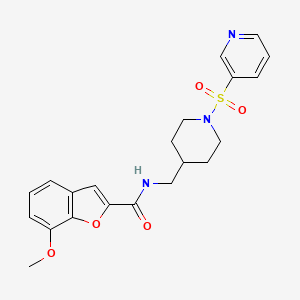
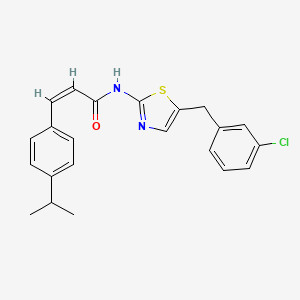
![N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2751776.png)
![5-[(4-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2751778.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)
![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)
